An In-depth Technical Guide to the Chemical Properties of N-(7-Hydroxy-1-naphthyl)benzamide (CAS 6361-30-4)
An In-depth Technical Guide to the Chemical Properties of N-(7-Hydroxy-1-naphthyl)benzamide (CAS 6361-30-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-Hydroxy-1-naphthyl)benzamide is a fascinating aromatic compound that merges the structural motifs of a naphthol and a benzamide. While specific literature on this exact molecule is sparse, its constituent parts are well-characterized, allowing for a detailed exploration of its predicted chemical properties, synthesis, and potential applications. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][2][3] The presence of the naphthol moiety introduces unique photophysical properties and additional sites for chemical modification, making N-(7-Hydroxy-1-naphthyl)benzamide a compound of interest for further investigation.
This technical guide provides a comprehensive overview of N-(7-Hydroxy-1-naphthyl)benzamide, beginning with the synthesis and properties of its key precursor, 1-amino-7-naphthol. We then present a robust, proposed synthetic route to the target compound, followed by a detailed analysis of its predicted physicochemical and spectroscopic properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic or material science potential of this and related compounds.
Part 1: The Precursor - 1-Amino-7-naphthol
A thorough understanding of the starting materials is paramount to any successful synthesis. The primary precursor to N-(7-Hydroxy-1-naphthyl)benzamide is 1-amino-7-naphthol (CAS 118-46-7), a versatile intermediate in the dye and pharmaceutical industries.[4][5]
Synthesis of 1-Amino-7-naphthol
1-Amino-7-naphthol is commonly synthesized from 1-naphthylamine-7-sulfonic acid via an alkaline fusion reaction.[6][7] This process involves heating the sulfonic acid salt with a strong base, such as potassium hydroxide, at high temperatures to replace the sulfonic acid group with a hydroxyl group.
A typical laboratory-scale procedure is as follows:
-
The sodium salt of 1-aminonaphthalene-7-sulfonic acid is added to a melt of 80% potassium hydroxide at 210°C.[7]
-
The reaction mixture is heated to 230°C and maintained for several hours to ensure the completion of the reaction.[7]
-
After cooling, the reaction mass is dissolved in water and carefully acidified with a mineral acid like hydrochloric acid to precipitate the crude product.[7]
-
The crude 1-amino-7-naphthol is then purified by filtration and recrystallization to yield the final product.[8]
Caption: Synthesis of 1-Amino-7-naphthol via alkaline fusion.
Physicochemical Properties of 1-Amino-7-naphthol
1-Amino-7-naphthol is a gray-white to light brown crystalline powder.[8][9] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO[5][8] |
| Molecular Weight | 159.18 g/mol [4][8] |
| Melting Point | 146-148°C[8] or 206-210°C (values vary depending on source and purity)[4] |
| Appearance | Gray-white to light brown crystalline powder[8][9] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and ether.[5][8][9] |
The presence of both an amino and a hydroxyl group gives 1-amino-7-naphthol a high degree of chemical reactivity, making it a valuable building block in organic synthesis.[8]
Part 2: Synthesis of N-(7-Hydroxy-1-naphthyl)benzamide
The most direct and efficient method for the synthesis of N-(7-Hydroxy-1-naphthyl)benzamide is the N-acylation of 1-amino-7-naphthol with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acid chlorides in the presence of a base.[10][11][12]
The base, typically aqueous sodium hydroxide, serves two critical roles: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it prevents the protonation of the starting amine, which would render it non-nucleophilic.[12][13]
Caption: Proposed synthesis via the Schotten-Baumann reaction.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of N-(7-Hydroxy-1-naphthyl)benzamide.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-amino-7-naphthol (10 mmol) in a suitable solvent such as dichloromethane or a biphasic system of an organic solvent and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (10-20%, ~1.2 equivalents) to the reaction mixture and cool the flask to 0-5°C in an ice bath.
-
Acylation: While stirring vigorously, add benzoyl chloride (10.5 mmol, 1.05 equivalents) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude N-(7-Hydroxy-1-naphthyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.[14]
Part 3: Predicted Chemical Properties of N-(7-Hydroxy-1-naphthyl)benzamide
In the absence of direct experimental data, the physicochemical and spectroscopic properties of N-(7-Hydroxy-1-naphthyl)benzamide can be predicted with a high degree of confidence based on the known properties of its constituent functional groups and related compounds.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₇H₁₃NO₂ | Based on chemical structure. |
| Molecular Weight | 263.29 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light tan solid | Similar to other N-aryl benzamides. |
| Melting Point | 180-220°C | Expected to be higher than 1-amino-7-naphthol due to increased molecular weight and intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The presence of polar amide and hydroxyl groups is offset by the large nonpolar aromatic system. |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, along with distinct signals for the amide and hydroxyl protons.
-
Aromatic Protons (δ 7.0-8.5 ppm): A series of multiplets corresponding to the protons on both the naphthalene and benzene rings. The exact chemical shifts will be influenced by the electronic effects of the amide and hydroxyl groups.[15]
-
Amide Proton (N-H, δ 8.5-10.5 ppm): A broad singlet that may exchange with D₂O. Its chemical shift is highly dependent on the solvent and concentration.[15]
-
Hydroxyl Proton (O-H, δ 9.0-11.0 ppm): A broad singlet that will also exchange with D₂O. Its chemical shift can vary significantly.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a number of signals in the aromatic region and a downfield signal for the carbonyl carbon.
-
Carbonyl Carbon (C=O, δ 165-170 ppm): A characteristic signal for the amide carbonyl carbon.[16]
-
Aromatic Carbons (δ 110-150 ppm): A complex set of signals corresponding to the 16 aromatic carbons of the naphthalene and benzene rings.
Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3500 (broad)[17][18] |
| N-H Stretch (Amide) | 3200-3400 (sharp to medium)[17][19] |
| Aromatic C-H Stretch | 3000-3100[17] |
| C=O Stretch (Amide I) | 1650-1680 (strong)[20] |
| Aromatic C=C Stretch | 1450-1600 (multiple bands)[17] |
Mass Spectrometry: In mass spectrometry, N-(7-Hydroxy-1-naphthyl)benzamide is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): m/z = 263.
-
Key Fragments: Fragmentation is likely to occur via cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z = 105) and a 7-hydroxy-1-naphthylaminium radical cation (m/z = 158). The benzoyl cation can further fragment to the phenyl cation (m/z = 77) by loss of carbon monoxide.[21][22]
Part 4: Potential Applications and Future Directions
Given the rich pharmacology associated with the benzamide scaffold, N-(7-Hydroxy-1-naphthyl)benzamide represents a promising starting point for drug discovery programs.[2][23] Potential therapeutic areas for investigation include:
-
Oncology: As tyrosine kinase inhibitors or inhibitors of other key signaling pathways in cancer.[1]
-
Antimicrobial Agents: The amide linkage is a common feature in many antimicrobial drugs.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an amide functional group.
Beyond medicinal chemistry, the naphthol moiety suggests potential applications in materials science, such as in the development of novel dyes, fluorescent probes, or organic light-emitting diodes (OLEDs), leveraging the extended π-system of the naphthalene ring.
Part 5: Safety and Handling
While specific toxicity data for N-(7-Hydroxy-1-naphthyl)benzamide is not available, it should be handled with the appropriate precautions for a research chemical. The hazards can be inferred from its functional groups and precursors.
-
Aromatic Amines and Amides: These compounds can be toxic and may have carcinogenic potential.[24][25][26]
-
Phenols: Phenolic compounds can be corrosive and toxic.[24]
It is recommended to handle N-(7-Hydroxy-1-naphthyl)benzamide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
N-(7-Hydroxy-1-naphthyl)benzamide is a molecule with significant untapped potential. This technical guide has provided a comprehensive overview of its likely chemical properties and a clear path for its synthesis, based on established chemical principles and data from analogous compounds. By elucidating its predicted characteristics, we hope to provide a valuable resource for researchers and to stimulate further investigation into the applications of this intriguing compound in both medicinal chemistry and materials science.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Rao, V. R., et al. (n.d.). An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions. Indian Journal of Chemistry - Section B, 51B, 849-854.
- Google Patents. (n.d.). CS273936B1 - Method of 1-amino-7-naphthol preparation.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Akıncıoğlu, A., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Molecules, 25(15), 3373. Retrieved from [Link]
-
PubMed. (2015, May 15). Gas-phase Smiles Rearrangement Reactions of Deprotonated N-phenylbenzamides Studied by Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
PMC. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]
- Gowda, B. T., Usha, K. M., & Jyothi, K. (2004). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3−iXi and 2,4,6-X3C6H2NHCOCH3−iXi.
-
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
Canada.ca. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-Naphthol, 1-amino-, hydrochloride. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US4091013A - Process for preparing 1-amino-naphthalene-7-sulphonic acid.
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment ions observed in the tandem mass spectra of compounds 1-5. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
IR Chart. (n.d.). Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
IR Absorption Table. (n.d.). Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. CAS 118-46-7: 1-amino-7-naphthol | CymitQuimica [cymitquimica.com]
- 6. CS273936B1 - Method of 1-amino-7-naphthol preparation - Google Patents [patents.google.com]
- 7. 1-Amino-7-naphthol synthesis - chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. agrochemx.com [agrochemx.com]
- 10. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
- 11. Chemistry Schotten Baumann Reaction | SATHEE JEE [satheejee.iitk.ac.in]
- 12. byjus.com [byjus.com]
- 13. Schotten-Baumann Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. IR Absorption Table [webspectra.chem.ucla.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 25. Aromatic Amines Group - information sheet - Canada.ca [canada.ca]
- 26. pubs.acs.org [pubs.acs.org]
